![molecular formula C22H15F2N3O3S2 B2487312 N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261009-65-7](/img/structure/B2487312.png)

N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

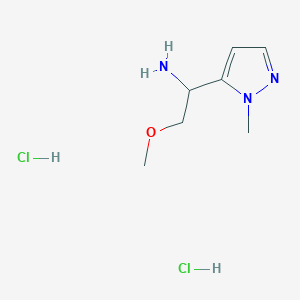

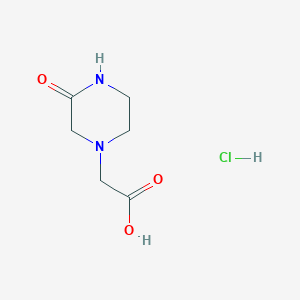

This compound belongs to a class of organic molecules known for their complex molecular structures and potential biological activities. The structure typically features a thienopyrimidin core, substituted with various functional groups that contribute to its chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Typically, these processes might include condensation, sulfanylation, and acetylation steps, leading to the final product with high purity and yield under controlled conditions.

Molecular Structure Analysis

The molecular structure of similar compounds reveals a folded conformation around the thioacetamide bridge, with specific angles between the pyrimidine and benzene rings, influenced by intramolecular hydrogen bonding. This folded structure affects the molecule's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds like this often undergo various chemical reactions, including alkylation, acylation, and condensation. Their reactivity can be attributed to the presence of functional groups like acetamide, sulfanyl, and the aromatic systems.

Physical Properties Analysis

Physical properties, such as melting point, solubility, and crystalline structure, are determined by the compound's molecular framework and substituents. The intermolecular and intramolecular hydrogen bonds significantly impact these properties, influencing the compound's state and behavior in different environments.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. The electron-donating or electron-withdrawing nature of these groups impacts the compound's chemical behavior in reactions.

- (Subasri et al., 2016) - Discusses crystal structures and conformations of related compounds.

- (Mary et al., 2022) - Provides insights into vibrational spectroscopic signatures and molecular interactions.

- (Gangjee et al., 2008) - Explores the synthesis and inhibitor properties of related molecules.

Applications De Recherche Scientifique

Dual Inhibition of Key Enzymes

N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and related compounds are being studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes involved in nucleotide synthesis critical for DNA replication and repair. The classical analogue and its nonclassical analogues demonstrate moderate to potent inhibitory activities against human TS, with some showing dual inhibitory activities against DHFR, indicating their potential in antitumor therapies (Gangjee et al., 2008).

Molecular Structure Analysis

Research into the crystal structures of related compounds has provided insights into their molecular conformations, showcasing folded conformations around the thioacetamide bridge and the inclination angles between the pyrimidine and benzene rings. These structural insights are crucial for understanding the molecular interactions and designing more effective derivatives (Subasri et al., 2016).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been used to characterize the antiviral active molecule N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide. These studies provide a deeper understanding of the molecule's vibrational signatures, contributing to the knowledge of its stereo-electronic interactions and stability (Jenepha Mary et al., 2022).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O3S2/c1-12(28)13-2-4-16(5-3-13)25-19(29)11-32-22-26-18-6-7-31-20(18)21(30)27(22)17-9-14(23)8-15(24)10-17/h2-10H,11H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZDLFXEAIUYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)